Pueroside A: A Comprehensive Technical Guide on its Chemical Structure and Molecular Properties
Pueroside A: A Comprehensive Technical Guide on its Chemical Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Pueroside A, a Prominent Isoflavonoid Glycoside
Pueroside A is a significant bioactive compound naturally occurring in the roots of Pueraria lobata, commonly known as kudzu.[1][2] This plant has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including cardiovascular diseases, fever, and diabetes.[2] Pueroside A, as a key constituent, belongs to the flavonoid class of compounds, which are renowned for their diverse pharmacological activities.[1] Understanding the precise chemical structure and molecular weight of Pueroside A is fundamental for elucidating its mechanism of action, establishing structure-activity relationships (SAR), and guiding synthetic or semi-synthetic efforts in drug discovery and development. This technical guide provides an in-depth exploration of the chemical architecture and molecular properties of Pueroside A, offering a foundational resource for researchers in the field.
Part 1: The Chemical Architecture of Pueroside A
The structural elucidation of natural products is a cornerstone of medicinal chemistry and pharmacology. The precise arrangement of atoms and functional groups in Pueroside A dictates its physicochemical properties and, consequently, its biological activity.
Systematic Nomenclature and Molecular Formula
The unambiguous identification of a chemical entity begins with its systematic name. According to the International Union of Pure and Applied Chemistry (IUPAC), the name for Pueroside A is:
2-[(4-hydroxyphenyl)methyl]-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2H-furan-5-one.[3]
This systematic name precisely describes the connectivity and stereochemistry of the molecule.
The molecular formula of Pueroside A has been determined to be C₂₉H₃₄O₁₄ .[1][3][4] This formula reveals the elemental composition, indicating the presence of 29 carbon atoms, 34 hydrogen atoms, and 14 oxygen atoms. The high oxygen content is characteristic of a glycosylated polyphenolic compound.
Core Structural Features: An Isoflavonoid Glycoside
Pueroside A is classified as an isoflavonoid glycoside. Its structure is composed of two main parts:
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Aglycone Moiety: The non-sugar part of the molecule is a derivative of an isoflavone, characterized by a 3-phenylchroman-4-one backbone. In Pueroside A, this core is further elaborated with hydroxyl and benzyl substituents.
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Glycosidic Moiety: Attached to the aglycone is a disaccharide unit. This sugar component significantly influences the solubility and pharmacokinetic properties of the molecule. The glycosidic linkage in Pueroside A involves a glucose and a rhamnose unit.
The specific arrangement and stereochemistry of these components are critical for its biological function.
Visualizing the Structure of Pueroside A
A two-dimensional representation of the chemical structure of Pueroside A provides a clear visualization of the atomic connectivity.
Caption: 2D Chemical Structure of Pueroside A.
Part 2: Molecular Weight and Physicochemical Properties
The molecular weight of a compound is a critical parameter in analytical chemistry, pharmacology, and drug development. It is essential for quantitative analysis, dose calculations, and understanding the molecule's interaction with biological systems.
Determination of Molecular Weight
The molecular weight of Pueroside A can be determined through various analytical techniques, with mass spectrometry being the most precise method. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is invaluable for confirming its elemental composition.
The calculated molecular weight of Pueroside A is 606.6 g/mol .[1][3][4]
Key Physicochemical Data Summary
A summary of the key physicochemical properties of Pueroside A is presented in the table below. These parameters are crucial for predicting the compound's behavior in various experimental and biological settings.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄O₁₄ | PubChem[3] |
| Molecular Weight | 606.6 g/mol | PubChem, ChemFaces, ChemFarm[1][3][4] |
| Exact Mass | 606.19485575 Da | PubChem[3] |
| Hydrogen Bond Donor Count | 8 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 14 | PubChem[3] |
| Rotatable Bond Count | 8 | PubChem[3] |
| Topological Polar Surface Area | 225 Ų | PubChem[3] |
| XLogP3-AA | -1.1 | PubChem[3] |
Expert Insight: The high number of hydrogen bond donors and acceptors, coupled with a large polar surface area and a negative XLogP3-AA value, suggests that Pueroside A is a highly polar molecule with good water solubility. These characteristics are typical for glycosylated natural products and have significant implications for their absorption, distribution, metabolism, and excretion (ADME) profiles. While high polarity can be advantageous for formulation, it may present challenges for passive diffusion across biological membranes, a critical consideration in drug development.
Part 3: Experimental Protocols for Characterization
The verification of the chemical structure and molecular weight of Pueroside A relies on robust analytical methodologies. The following outlines standard experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a Pueroside A sample.
Methodology:
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System Preparation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is used.
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Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient can be programmed from 5% to 95% B over 30 minutes.
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Sample Preparation: A standard solution of Pueroside A is prepared by dissolving a known amount in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL.
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Injection and Detection: An injection volume of 10 µL is used. The eluent is monitored at a wavelength where Pueroside A exhibits maximum absorbance (typically determined by a UV scan).
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Data Analysis: The purity is calculated based on the peak area of Pueroside A relative to the total peak area of all components in the chromatogram.
Caption: HPLC Workflow for Purity Assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of Pueroside A.
Methodology:
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LC System: An LC system similar to the one used for HPLC is coupled to a mass spectrometer.
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Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurement.
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Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like Pueroside A. Both positive and negative ion modes should be evaluated.
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Analysis: The sample is introduced into the mass spectrometer via the LC system. The mass spectrum will show the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
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Data Interpretation: The exact mass of the molecular ion is determined and compared with the theoretical exact mass of Pueroside A (C₂₉H₃₄O₁₄). A mass accuracy of less than 5 ppm provides high confidence in the elemental composition.
Conclusion
Pueroside A is a complex isoflavonoid glycoside with a defined chemical structure and a molecular weight of 606.6 g/mol .[1][3][4] Its architecture, featuring a rigid aglycone and a flexible glycosidic moiety, underpins its biological activities. A thorough understanding of its chemical and physical properties, as detailed in this guide, is paramount for any researcher or drug development professional working with this promising natural product. The application of standard analytical techniques such as HPLC and LC-MS is essential for ensuring the identity and purity of Pueroside A in research and development endeavors.
References
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